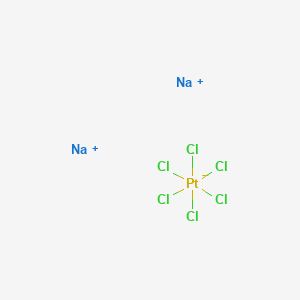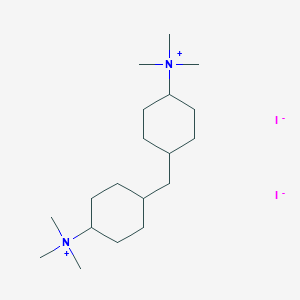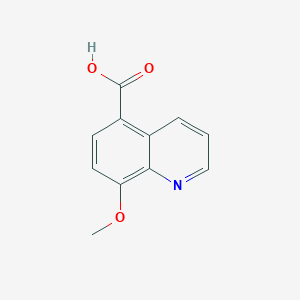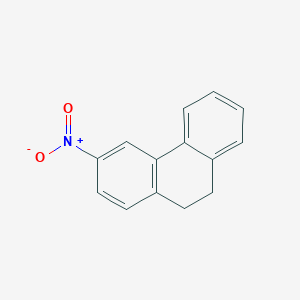
ヘキサクロロ白金(IV)酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hexachloroplatinate is an inorganic sodium salt comprising separate sodium cations and octahedral [PtCl6](2-) anions. It contains a hexachloroplatinate(2-).
科学的研究の応用
Na2[PtCl6] Na_2[PtCl_6] Na2[PtCl6]
. It has several applications in scientific research, which I will detail below in separate sections for clarity.Chemical Shift Reference in NMR Spectroscopy
ヘキサクロロ白金(IV)酸ナトリウムは、白金-195核磁気共鳴(NMR)分光法における化学シフト基準として一般的に使用されています . Its high solubility and availability at a lower price make it an ideal standard against which the shifts of other platinum species in solution are reported.
Preparation of Platinum Complexes
This compound serves as an intermediate in the synthesis of various platinum complexes. このプロセスは、しばしば王水中の白金の溶解から始まり、塩化ナトリウムとの反応によってヘキサクロロ白金(IV)酸ナトリウムが生成されます .
Recovery of Platinum Metal
ヘキサクロロ白金(IV)酸ナトリウムは、白金金属に戻すことができます。これは、実験室の残留物から白金を取り戻すために価値があります。 これは、ヘキサクロロ白金(IV)酸ナトリウムをアンモニウム塩に変換してから熱分解することで実現します .
Photoreductive Deposition
It is used as a precursor for the photoreductive deposition of metallic platinum on different substrates, such as photoactive protein films. これらのフィルムは、バイオハイブリッド触媒として潜在的な用途を持っています .
Safety and Hazards
将来の方向性
Sodium hexachloroplatinate is used as the most common chemical shift reference in platinum-195 NMR spectroscopy . It is also used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film. These films have potential applications as biohybrid catalysts .
作用機序
Target of Action
Disodium hexachloroplatinate, also known as Sodium hexachloroplatinate (IV), is an inorganic compound with the formula Na2[PtCl6], consisting of the sodium cation and the hexachloroplatinate anion It has been used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film .
Mode of Action
It’s known that the compound can react with a base, such as sodium hydroxide, producing [pt(oh)6]−2 ion . This suggests that it may interact with its targets through redox reactions or complex formation.
Biochemical Pathways
It has been observed that hexachloroplatinate (iv) ions were taken up by unicellular algae, where they were reduced to divalent form . This suggests that Disodium hexachloroplatinate may interact with biological systems through redox reactions, potentially affecting various biochemical pathways.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability when administered in aqueous solutions.
Result of Action
It has been observed that all platinum ions taken up by the cells were reduced to divalent form . This suggests that Disodium hexachloroplatinate may induce redox reactions within cells, potentially leading to various cellular effects.
Action Environment
The action of Disodium hexachloroplatinate can be influenced by environmental factors. For instance, anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.
生化学分析
Biochemical Properties
It is known that it can serve as a precursor for the creation of platinum complexes These complexes can interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
It is known that platinum compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can form platinum complexes , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
disodium;platinum(4+);hexachloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSULIVEYGQQY-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16923-58-3 |
Source


|
| Record name | DISODIUM HEXACHLOROPLATINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7589P090H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)




